4-(4-Phenylpiperazine-1-carbonyl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-(4-Phenylpiperazine-1-carbonyl)-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and acetylcholinesterase inhibitory effects . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 4-(4-Phenylpiperazine-1-carbonyl)-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 4-phenylpiperazine with 5,6,7,8-tetrahydroquinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium-catalyzed coupling in an anhydrous environment . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-(4-Phenylpiperazine-1-carbonyl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or quinazoline moiety is replaced by other functional groups
Scientific Research Applications
4-(4-Phenylpiperazine-1-carbonyl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazine-1-carbonyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways:
Anti-inflammatory: The compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating inflammation.
Acetylcholinesterase Inhibition: It inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Comparison with Similar Compounds
4-(4-Phenylpiperazine-1-carbonyl)-5,6,7,8-tetrahydroquinazoline can be compared with other piperazine derivatives:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity but has a different core structure.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory effects, this compound has a pyrazole moiety instead of a quinazoline ring.
The uniqueness of this compound lies in its combined piperazine and quinazoline structure, which imparts distinct pharmacological properties and reactivity.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(18-16-8-4-5-9-17(16)20-14-21-18)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVQBSDYATVPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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